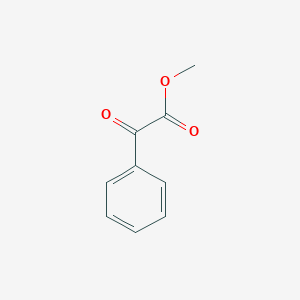

Methyl benzoylformate

Descripción

Historical Context and Early Research Perspectives

The discovery and initial studies of methyl benzoylformate are intrinsically linked to the broader exploration of esterification and the synthesis of α-keto esters. Early research recognized its nature as the methyl ester of phenylglyoxylic acid. chemicalbook.comnih.gov Initial synthetic routes often involved the esterification of benzoylformic acid with methanol (B129727), a process that has seen considerable refinement over the years to improve yield and selectivity. google.comchemblink.com Traditional methods employing sulfuric acid as a catalyst were effective but posed environmental and equipment corrosion challenges. google.com

Early investigations also touched upon its chemical reactivity, noting its potential as a building block in organic synthesis. The presence of multiple reactive sites—the carbonyl group, the ester group, and the aromatic ring—hinted at the compound's versatility, a potential that would be more fully realized in subsequent decades.

Significance of this compound as a Chemical Compound

The significance of this compound stems from its diverse applications across various sectors of the chemical industry. Its utility can be broadly categorized into several key areas:

Photoinitiator in UV Curing: One of the most prominent applications of this compound is as a photoinitiator, particularly a Type II photoinitiator, in UV-curable coatings, inks, and adhesives. chemicalbook.comsinocurechem.comlongchangchemical.com Upon exposure to ultraviolet light, it initiates radical polymerization, leading to the rapid curing of materials. sinocurechem.comlongchangchemical.com This property is crucial in industries requiring fast and efficient curing processes, such as in protective coatings for wood, metal, and plastics, as well as in the printing industry. sinocurechem.comlongchangchemical.com The mechanism involves an intramolecular hydrogen abstraction process to generate free radicals. sinocurechem.com

Intermediate in Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of a wide array of more complex organic molecules. chemicalbook.comanshulchemicals.com It is a precursor for producing active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents. anshulchemicals.com Furthermore, it is utilized in the agrochemical industry as an intermediate for herbicides and pesticides. chemicalbook.comanshulchemicals.com Its role in synthesizing (R)-methyl mandelate (B1228975), an important pharmaceutical intermediate, through enantioselective reduction is a notable example. chemicalbook.comnih.gov

Flavor and Fragrance Industry: The aromatic nature of the benzoyl group contributes to its use as a starting material in the formulation of certain fragrances and flavor compounds. anshulchemicals.comchemblink.com

The structural features of this compound are key to its reactivity and utility. The presence of the α-keto group makes it susceptible to nucleophilic attack, a fundamental aspect of its role in many synthetic transformations.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity |

| Boiling Point | 246-248 °C |

| Density | ~1.155 g/mL at 25 °C |

| Data sourced from multiple references. chemicalbook.comchemicalbook.comlongchangchemical.com |

Current Research Landscape and Future Directions

The current research landscape for this compound is vibrant and expanding, with a significant focus on enhancing its synthetic utility and exploring novel applications.

Enantioselective Reduction: A major area of contemporary research involves the enantioselective reduction of this compound to produce chiral molecules, particularly optically active methyl mandelate. chemicalbook.comnih.govacs.org This is of great interest to the pharmaceutical industry for the synthesis of enantiomerically pure drugs. Studies have explored various catalytic systems, including biocatalysts like Saccharomyces cerevisiae and chiral NADH models, to achieve high enantiomeric excess. chemicalbook.comnih.govacs.org The influence of reaction conditions, such as temperature, on enantioselectivity is also an active area of investigation. acs.org

Advanced Photoinitiators: Researchers are working on developing novel photoinitiators based on the this compound scaffold. acs.orgacs.org These efforts aim to create photoinitiators with improved efficiency, particularly for deep-layer photocuring under near-UV or visible LED light sources. acs.orgacs.org This involves designing derivatives that can overcome the limitations of traditional UV curing in certain applications. acs.org

Bioelectrocatalysis: The use of this compound as a substrate in bioelectrocatalytic systems represents a forward-looking research direction. acs.org These systems aim to utilize enzymes for chemical transformations, offering a green and sustainable alternative to conventional chemical processes. The reduction of this compound to produce valuable chiral compounds is a key target in this field. acs.org

Mechanistic Studies: Detailed mechanistic studies, including computational and spectroscopic analyses, continue to provide deeper insights into the reactions involving this compound. rsc.orgnih.gov For instance, research has elucidated the role of magnesium ions in activating the reduction of this compound and has characterized the transition states involved. nih.gov Rotational spectroscopy has been employed to determine the precise structure and internal dynamics of the molecule. rsc.org

Future research is likely to focus on the development of more efficient and sustainable synthetic methodologies for and from this compound. This includes the design of novel catalysts for asymmetric synthesis and the expansion of its applications in areas like polymer chemistry and materials science. chemblink.combiosynth.com The exploration of its role in biological systems and its potential as a bioactive molecule itself are also promising avenues for future investigation. google.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXLHGIAMFFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065867 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15206-55-0, 81065-82-9 | |

| Record name | Methyl phenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylglyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, methyl-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLGLYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl Phenylglyoxalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes and Their Limitations

Traditional methods for synthesizing Methyl Benzoylformate are often characterized by multiple stages, harsh reaction conditions, and the use of hazardous reagents, leading to challenges in yield, selectivity, and environmental impact.

Esterification with Sulfuric Acid Catalysis

The direct esterification of benzoylformic acid with methanol (B129727) is a straightforward approach to producing this compound. Concentrated sulfuric acid is commonly employed as a catalyst in this reaction. The process involves heating a mixture of benzoylformic acid and methanol in the presence of the acid catalyst.

However, this method has significant drawbacks. The use of concentrated sulfuric acid can lead to the decomposition of benzoylformic acid, which results in poor selectivity and lower yields. google.com Furthermore, the strong corrosive nature of sulfuric acid poses challenges for industrial equipment, and its use generates acidic waste, creating environmental pollution concerns. google.com To mitigate these issues, research has explored the use of solid acid catalysts, such as TiO₂/SO₄²⁻, which can be recycled and lead to higher selectivity and yield under milder conditions. google.com

Methyl Phenyl Ketone Chlorination-Hydrolysis-Ester-Oxidation

Another classical route begins with methyl phenyl ketone (acetophenone). google.com This multi-step synthesis involves:

Chlorination : Reacting acetophenone (B1666503) with chlorine to substitute hydrogen atoms on the methyl group. google.com

Hydrolysis : The chlorinated intermediate is then subjected to hydrolysis using both alkali and acid treatments. google.com

Oxidation : The resulting compound is oxidized using potassium permanganate (B83412) to yield benzoylformic acid. google.com

Esterification : Finally, the benzoylformic acid undergoes esterification with methanol to produce the target compound, this compound. google.com

The primary limitation of this pathway is its multi-stage nature, which can be complex and inefficient for large-scale production. The use of strong oxidizing agents like potassium permanganate also contributes to waste generation. google.com

Potassium Permanganate Oxidation of Vinylbenzene

This method utilizes vinylbenzene, more commonly known as styrene (B11656), as the starting material. The synthesis proceeds in two main stages:

Oxidation : Styrene is oxidized using a strong oxidizing agent, typically potassium permanganate, to break the double bond. goaravetisyan.ru Under controlled neutral or slightly alkaline conditions, this can yield the corresponding diol, but harsher, acidic conditions lead to cleavage of the carbon-carbon bond, forming benzoylformic acid. goaravetisyan.rulibretexts.org The oxidation of alkyl side chains on an aromatic ring to form carboxylic acids is a well-established reaction. masterorganicchemistry.comlibretexts.org

Esterification : The benzoylformic acid produced is then esterified with methanol, often using an acid catalyst as described previously, to form this compound. orgsyn.org

The main drawbacks of this route are associated with the use of potassium permanganate, which is a strong and often non-selective oxidant that produces significant amounts of manganese dioxide waste, posing environmental challenges. orgsyn.orgasianpubs.org

Sodium Cyanide and Benzoyl Chloride Route

This pathway involves the initial synthesis of a key intermediate, benzoyl cyanide. The process typically unfolds in three distinct steps:

Cyanation : Benzoyl chloride is reacted with a cyanide salt, such as sodium cyanide or cuprous cyanide, to produce benzoyl cyanide. google.comorgsyn.org

Hydrolysis : The benzoyl cyanide is then hydrolyzed to form benzoylformic acid. orgsyn.orggoogle.com

Esterification : The resulting acid is esterified with methanol to yield this compound. google.com

| Route | Starting Materials | Key Steps | Major Limitations |

|---|---|---|---|

| Sulfuric Acid Catalysis Esterification | Benzoylformic Acid, Methanol | Direct esterification with H₂SO₄ catalyst | Product decomposition, low selectivity, corrosive, acid waste. google.com |

| Methyl Phenyl Ketone Route | Methyl Phenyl Ketone (Acetophenone) | Chlorination → Hydrolysis → Oxidation → Esterification | Multi-step, complex, use of harsh oxidants. google.com |

| Vinylbenzene Oxidation | Vinylbenzene (Styrene) | Oxidation with KMnO₄ → Esterification | Significant MnO₂ waste, low selectivity. goaravetisyan.ruorgsyn.org |

| Sodium Cyanide Route | Benzoyl Chloride, Sodium Cyanide | Cyanation → Hydrolysis → Esterification | Long process, high cost, use of highly toxic cyanide. google.compatsnap.com |

Advanced and Eco-Friendly Synthetic Strategies

In response to the limitations of classical methods, research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic pathways.

One-Pot Synthesis using Benzoyl Cyanide, Alcohol, Catalyst, and Water

A significant advancement is the development of a one-pot synthesis that starts from benzoyl cyanide. This method combines the hydrolysis and esterification steps into a single process, simplifying the workflow and reducing waste. google.com

In this strategy, benzoyl cyanide is mixed with methanol, water, and a catalyst system. Concentrated sulfuric acid is often added dropwise to facilitate the reaction. google.com The process proceeds through an intermediate iminosulfate compound. patsnap.comgoogle.com The reaction is typically performed in an organic solvent like xylene or toluene, and may be enhanced by the addition of a halide catalyst (e.g., sodium chloride, sodium bromide) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, triethylbenzylammonium chloride). patsnap.comgoogle.com

This one-pot approach offers several advantages over the classical multi-step route:

Simplified Process : It significantly shortens the process flow, reducing equipment and operational costs. google.com

Reduced Energy Consumption : By eliminating intermediate separation and purification steps, energy usage is lowered. google.com

Improved Yield : This method can achieve high yields, often exceeding 90%. google.compatsnap.com

Reduced Waste : The quantity of wastewater produced is greatly diminished. google.com

The table below summarizes findings from various patented one-pot procedures.

| Reactants & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl Cyanide, Methanol, H₂SO₄, NaCl | None specified | 80-90 | 2 | 90-90.5 | google.com |

| Benzoyl Cyanide, Methanol, H₂SO₄, NaBr, Tetrabutylammonium Bromide | Toluene | 20 → 40 → 85 | 1 + 1 + 3 | 95 | patsnap.com |

| Benzoyl Cyanide, Methanol, H₂SO₄, NH₄Cl, Tetrabutylammonium Bromide | Xylene | 20 → 40 → 90 | 1 + 1 + 3 | 93 | patsnap.com |

| Benzoyl Cyanide, Methanol, H₂SO₄, NaCl, Triethylbenzylammonium Chloride | Xylene | 20 → 40 → 70 | 1 + 1 + 2 | 90 | patsnap.com |

Solid Acid Catalysis (e.g., TiO₂/SO₄²⁻) in Organic Solvent Media

A highly selective and environmentally friendly method for synthesizing this compound involves the esterification of benzoylformic acid with anhydrous methanol in the presence of a TiO₂/SO₄²⁻ solid acid catalyst. google.com This approach avoids the use of corrosive liquid acids like sulfuric acid, which can cause decomposition of benzoylformic acid and lead to lower yields and environmental hazards. google.com The reaction is typically carried out in an organic solvent medium, such as n-hexane, which can be recycled. google.com The use of a solid acid catalyst simplifies the separation process and allows for the catalyst to be regenerated and reused, making it a sustainable and industrially viable method. google.com Research has demonstrated that this method offers mild reaction conditions and a high yield of this compound. google.com

The process involves heating a mixture of benzoylformic acid, anhydrous methanol, and the TiO₂/SO₄²⁻ catalyst in the solvent. google.com The molar ratio of methanol to benzoylformic acid is typically maintained between 1.0 and 1.5. google.com

Synthesis from Acetophenone via 2,2-Dimethoxyacetophenone and Chlorination/Bromination

A novel production process for this compound begins with acetophenone as the starting material. guidechem.compatsnap.com This method proceeds through the formation of an intermediate, 2,2-dimethoxyacetophenone. This intermediate is synthesized by reacting acetophenone with methyl nitrite (B80452) in the presence of hydrogen chloride gas. guidechem.compatsnap.com

The subsequent step involves the chlorination or bromination of 2,2-dimethoxyacetophenone. guidechem.compatsnap.com This reaction is catalyzed by 4-methyl-2,6-di-tert-butylphenol and results in the elimination of a molecule of alkyl halide to yield this compound. guidechem.compatsnap.com This synthesis route is noted for being economical and having a reduced environmental impact compared to some traditional methods. guidechem.com

The reaction conditions for this process have been optimized. The synthesis of 2,2-dimethoxyacetophenone is typically carried out at a temperature of 35-40°C. guidechem.com For the final conversion to this compound, the reaction temperature is elevated to 110-120°C. guidechem.com The material ratios are also crucial for maximizing the yield. For instance, in the production of 2,2-dimethoxyacetophenone, a weight ratio of acetophenone:hydrogen chloride:methyl nitrite of 1:0.3:1.1 is used. guidechem.com In the subsequent step, the weight ratio of 2,2-dimethoxyacetophenone:4-methyl-2,6-di-tert-butylphenol:halogen is 1:0.1:1. guidechem.com

Selective Oxidation of Styrene to Benzoylformic Acid using HBr/H₂O₂ System Followed by Esterification

An efficient and environmentally friendly method for producing benzoylformic acid, the precursor to this compound, utilizes the selective oxidation of styrene. asianpubs.orgasianpubs.org This process employs a hydrogen bromide/hydrogen peroxide (HBr/H₂O₂) system in water, which serves as a green and effective oxidizing reagent. asianpubs.orgasianpubs.org This approach avoids the use of hazardous reagents like molecular bromine. asianpubs.org The oxidation of styrene first yields 2-bromo-1-phenylethanone. asianpubs.org

This intermediate is then further oxidized to benzoylformic acid. asianpubs.org The resulting benzoylformic acid can then be esterified to produce this compound. asianpubs.orgasianpubs.org The esterification step can be efficiently carried out using a solid superacid catalyst, such as TiO₂/SO₄²⁻, in a process that is simple and inexpensive. asianpubs.orgasianpubs.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis of 2-bromo-1-phenylethanone from Styrene

| Entry | Molar Ratio (Styrene:H₂O₂:HBr) | Yield of 2-bromo-1-phenylethanone (%) |

|---|---|---|

| 11 | 1:3:1.7 | 94.7 |

| 20 | 1:3:1.5 | 79.3 |

| 21 | 1:3:2.0 | Increased from 79.3 |

Data sourced from a study on the eco-friendly synthesis of benzoylformic acid. asianpubs.org

Catalytic Aspects in this compound Synthesis

The choice of catalyst is a determining factor in the efficiency, selectivity, and environmental impact of this compound synthesis. This section explores the roles of different types of catalysts in the production of this compound.

Role of Solid Acid Catalysts

Solid acid catalysts, particularly sulfated metal oxides like TiO₂/SO₄²⁻, play a crucial role in the green synthesis of this compound. google.com These catalysts offer several advantages over traditional liquid acid catalysts, including ease of separation from the product mixture, reusability, and reduced corrosivity. google.comrsc.org In the esterification of benzoylformic acid, the solid acid catalyst provides active sites for the reaction to occur, leading to high selectivity and yield of this compound under mild conditions. google.com The acidic properties of these catalysts are attributed to the presence of Brønsted and Lewis acid sites on their surface. researchgate.net

Influence of 4-Methyl-2,6-di-tert-butylphenol as a Catalyst

In the conversion of 2,2-dimethoxyacetophenone to this compound, 4-methyl-2,6-di-tert-butylphenol serves as a catalyst. guidechem.compatsnap.com This phenolic compound facilitates the chlorination or bromination of the intermediate, followed by the elimination of an alkyl halide molecule to form the final product. guidechem.compatsnap.comgoogle.com The influence of this catalyst has been studied to determine the optimal conditions for the production of this compound, leading to a simple and economical new technology for its synthesis. patsnap.com

Mechanistic Investigations of Synthetic Reactions

The synthesis of this compound and its subsequent reactions are underpinned by complex mechanistic pathways involving transient species. Understanding these intermediates and transition states is crucial for optimizing reaction conditions and controlling product outcomes.

Reaction Intermediate Characterization

The identification and characterization of reaction intermediates provide a snapshot of the steps involved in the chemical transformation of this compound. Various spectroscopic and analytical techniques have been employed to study these transient species.

In the context of photochemical reactions, the photolysis of alkyl benzoylformates is proposed to proceed through an hydroxy ketene (B1206846) intermediate . cdnsciencepub.com This assertion is supported by infrared spectroscopy of irradiated samples of this compound in carbon tetrachloride, which revealed the growth of bands at 3390 cm⁻¹ and 2130 cm⁻¹, attributable to -OH and >C=C=O linkages, respectively. cdnsciencepub.com Furthermore, the Norrish Type II reaction, a major deactivation pathway for the excited triplet state of these esters, involves a 1,4-biradical intermediate . cdnsciencepub.com In other photochemical processes, such as the Paternò-Büchi reaction, biradical intermediates are also key mechanistic components. researchgate.net The photocleavage of this compound derivatives can generate benzoyl and methoxyacyl radicals through the breaking of the C-C bond between the dicarbonyl groups. researchgate.net

In biocatalytic systems, the reaction of methyl benzoylphosphonate, an analogue of this compound, with the enzyme benzoylformate decarboxylase (BFDC) leads to the formation of a stable analogue of the covalent thiamin diphosphate (B83284) (ThDP)-substrate adduct, identified as C2α-phosphonomandelyl-ThDP . nih.govacs.orgnih.gov The formation of this tetrahedral adduct has been confirmed through several methods, including:

Circular Dichroism (CD) Spectroscopy : A characteristic CD band appears, which is typical for the 1',4'-iminopyrimidine tautomer of ThDP when it forms tetrahedral complexes. nih.govacs.org

High-Resolution Mass Spectrometry : This technique confirmed the formation of the stable adduct. nih.govacs.orgnih.gov

X-ray Crystallography : The crystal structure clearly shows the formation of a tetrahedral adduct between the C2 atom of ThDP and the carbonyl carbon of the methyl benzoylphosphonate. nih.govacs.org

Furthermore, steady-state analysis of the reaction of benzoylformate with a T377L/A460Y variant of BFDC, using acid quench and NMR spectroscopy, allowed for the detection of three major intermediates: unreacted ThDP , the covalent intermediate 2-(α-Mandelyl)thiamine diphosphate (MThDP) , and 2-hydroxybenzyl-ThDP (HBzThDP) . mdpi.com

In metal-ion activated reductions, such as the asymmetric reduction of this compound using NADH models and Mg²⁺, the formation of ternary complexes of the type NADH/Mg²⁺/ArCOCO₂R is a critical step. researchgate.netcsic.es These intermediate complexes have been studied using NMR techniques, and their structure is crucial for determining the stereochemical outcome of the reaction. csic.es

Transition State Analysis in Synthesis

Transition state analysis provides insight into the highest energy point along the reaction coordinate, governing the rate and selectivity of a reaction. For this compound synthesis and its reactions, both computational and experimental approaches have been used to elucidate the nature of these transient structures.

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been instrumental in analyzing the Mg²⁺-activated enantioselective reduction of this compound with NADH peptide models. researchgate.netcsic.es These calculations revealed significant structural differences between the intermediate ternary complexes and the corresponding transition states leading to the enantiomeric methyl mandelate (B1228975) products. researchgate.netcsic.es The calculations indicate that in the productive transition states, the dihydronicotinamide moiety is deformed into a quasi-axial orientation relative to the seven-membered chelation pseudoplane that includes the two amide carbonyls and the Mg²⁺ cation. researchgate.netcsic.es This contrasts with the intermediate complex, where the dihydronicotinamide moiety is in a more stable quasi-equatorial position. researchgate.netcsic.es

For the gas-phase thermal decomposition of this compound, which yields methyl benzoate (B1203000) and carbon monoxide, a three-membered cyclic transition state has been proposed. researchgate.net This mechanism is supported by theoretical calculations that show good agreement with experimental Arrhenius parameters. researchgate.net The rate-limiting step is suggested to be the breaking of the C-O bond, which has an evolution of 66.7% in the transition state. researchgate.net An alternative mechanism for a related isomerization to phenyl acetate (B1210297) from an enol intermediate suggests a four-membered cyclic transition state . researchgate.net

In the asymmetric reduction of alkyl benzoylformates with specific chiral NADH models in the presence of magnesium ions, a proposed transition state involves the complexation of the magnesium ion with the carbonyl groups of both the ketone (this compound) and the amide side chain of the NADH model. oup.com A working hypothesis for the transition state in the reduction with a tricyclic NADH model accounts for the observed preferential syn-oriented hydrogen transfer and the formation of (R)-methyl mandelate. researchgate.net The high degree of stereocontrol is attributed to the rigid conformation of the catalyst, which enables differentiation between the diastereotopic hydrogens of the dihydropyridine (B1217469) and the enantiotopic faces of this compound. researchgate.net

Advanced Reaction Mechanisms and Spectroscopic Analysis

Gas-Phase Thermal Decomposition Kinetics

The study of the gas-phase thermal decomposition of methyl benzoylformate reveals a complex kinetic landscape, with researchers proposing multiple pathways for its unimolecular breakdown. The reaction is consistently found to be a homogeneous, unimolecular process that adheres to first-order rate laws. cdnsciencepub.com

Unimolecular First-Order Elimination Reactions

Experimental studies conducted in static systems have determined that the thermal decomposition of this compound is a unimolecular, first-order elimination reaction. cdnsciencepub.comresearchgate.net The rate of this decomposition is dependent on temperature, and the Arrhenius parameters have been experimentally determined. cdnsciencepub.com

Proposed Mechanisms: Keto Form vs. Enolic Form Pathways

Two primary mechanisms have been proposed for the thermal decomposition of this compound, starting from either the keto or the enol tautomer of the molecule. researchgate.netdiva-portal.org

Keto Form Pathway: One proposed mechanism involves the direct decomposition from the keto form of this compound. cdnsciencepub.com In the gas phase, the keto form is generally more stable than the enol form. diva-portal.org

Enolic Form Pathway: An alternative mechanism suggests that the decomposition occurs from the enolic form of the substrate. researchgate.net Quantum chemical calculations have been employed to support this pathway, indicating that the enol form, although less stable, may provide a more favorable route for decomposition under certain conditions. researchgate.netdiva-portal.org

Concerted Non-Synchronous Semi-Polar Three-Membered and Four-Membered Cyclic Transition States

The proposed mechanisms are further distinguished by the nature of their transition states:

Three-Membered Cyclic Transition State (from Keto Form): Theoretical calculations suggest that the decomposition from the keto form proceeds through a concerted, non-synchronous, semi-polar, three-membered cyclic transition state. cdnsciencepub.com This model is supported by the agreement between theoretical and experimental Arrhenius parameters. cdnsciencepub.com

Four-Membered Cyclic Transition State (from Enolic Form): For the pathway involving the enol, a concerted, non-synchronous, semi-polar, four-membered cyclic transition state is proposed. researchgate.net This mechanism is supported by quantum chemical calculations that show good agreement with experimental activation parameters. researchgate.net

Rate-Limiting Steps and Reaction Coordinates

The rate-limiting step, or the point of highest energy along the reaction coordinate, differs for each proposed pathway:

In the three-membered transition state mechanism, the most advanced coordinate is the breaking of the C-OCH₃ bond, which has an evolution of 66.7%, making it the limiting factor in the elimination process. cdnsciencepub.com The molecular mechanism involves the heterolytic rupture of the O₃-C₈ bond and detachment of the methoxy (B1213986) part, followed by the formation of the O₃-C₇ bond and subsequent heterolytic rupture of the C₇-C₈ bond. nih.gov

For the four-membered transition state mechanism, the rate-limiting step is the rupture of the O-H bond of the enol. researchgate.net The evolution of this bond breaking is on the order of 79.7%–80.9% in the transition state. researchgate.net

Product Formation Analysis

The products formed from the thermal decomposition of this compound are dependent on the operative reaction mechanism:

Decomposition to Methyl Benzoate (B1203000) and Carbon Monoxide: The mechanism proceeding through the three-membered cyclic transition state from the keto form yields methyl benzoate and carbon monoxide as the primary products. cdnsciencepub.com

Decomposition to Benzaldehyde (B42025), Formaldehyde, and Carbon Monoxide: The pyrolysis pathway that is suggested to proceed via the enolic form through a four-membered cyclic transition state results in the formation of benzaldehyde, formaldehyde, and carbon monoxide. researchgate.net

| Decomposition Pathway | Proposed Reactant Form | Transition State | Primary Products |

| Pathway 1 | Keto Form | Three-membered cyclic | Methyl Benzoate, Carbon Monoxide |

| Pathway 2 | Enolic Form | Four-membered cyclic | Benzaldehyde, Formaldehyde, Carbon Monoxide |

Photochemical Reaction Mechanisms

This compound exhibits rich and varied photochemistry, with its reaction pathways being highly dependent on the reaction conditions, including the solvent and the presence of other reactants. The primary photochemical processes involve Norrish Type I and Type II reactions. cdnsciencepub.comwikipedia.org

Upon absorption of light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.org The subsequent reactions can proceed from either of these excited states.

The photodecomposition of this compound can lead to the formation of various products. In methanol (B129727), prolonged photolysis results in the formation of dimethyl-2,3-dihydroxy-2,3-diphenyl succinate. cdnsciencepub.com In carbon tetrachloride, the formation of species containing ketene (B1206846) (>C=C=O) and hydroxyl (-OH) functional groups has been observed through infrared spectroscopy. cdnsciencepub.com

Furthermore, the photochemical behavior of this compound can be strategically directed. Under conditions favoring energy transfer, such as in the presence of a triplet sensitizer, it can undergo Paternò–Büchi cycloaddition reactions with alkenes. bohrium.com Conversely, under photoredox conditions, it can participate in allylic functionalization reactions. bohrium.com

Derivatives of this compound have been designed as Norrish Type I photoinitiators for free radical photopolymerization, where the key step is the cleavage of the C-C bond between the dicarbonyl groups to generate initiating radicals. acs.orglookchem.comresearchgate.net

The Norrish Type II reaction is a significant deactivation pathway for the triplet state of alkyl benzoylformates that possess accessible γ-hydrogen atoms, leading to the formation of a 1,4-biradical intermediate. cdnsciencepub.com

| Photochemical Reaction Type | Key Intermediate/Process | Potential Products/Applications |

| Norrish Type I | α-scission, formation of free radicals | Initiation of photopolymerization |

| Norrish Type II | Intramolecular γ-hydrogen abstraction, 1,4-biradical | Deactivation pathway, cyclobutane (B1203170) derivatives |

| Paternò–Büchi Reaction | Triplet sensitization, cycloaddition with alkenes | Oxetanes |

| Allylic Functionalization | Photoredox conditions, reaction with alkenes | Allylic substituted products |

Norrish Type I Photoreactions and Cleavage Mechanisms

Upon absorption of ultraviolet (UV) light, this compound can undergo a Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgunileoben.ac.at This process, also known as α-scission, results in the formation of two radical intermediates: a benzoyl radical and a methoxycarbonyl radical. wikipedia.org The reaction is initiated by the excitation of the molecule from its ground state (S0) to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). unileoben.ac.at The bond cleavage can occur from either the excited singlet or triplet state. wikipedia.org

The efficiency and pathway of the Norrish Type I cleavage are influenced by the stability of the resulting radical fragments. wikipedia.org In the context of photopolymerization, the generation of these highly reactive radicals is a critical step for initiating the polymerization of monomers. wikipedia.orgresearchgate.net

A series of this compound (MBF) derivatives have been designed and synthesized to function as Norrish Type I photoinitiators for photopolymerization induced by light-emitting diodes (LEDs). lookchem.com Theoretical calculations, specifically the bond dissociation energy (BDE) in the ground and triplet states, provide insight into the cleavage mechanism. For MBF, the calculated BDE for the C-C bond cleavage is significantly lower in the triplet state compared to the ground state, indicating a more favorable cleavage upon photoexcitation. amazonaws.com

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound and its Derivatives amazonaws.com

| Photoinitiator | Ground State BDE (kJ/mol) | Triplet State BDE (kJ/mol) |

| MBF | 321.82 | 138.98 |

| F-MBF | 323.43 | 137.92 |

| S-MBF | 323.89 | 148.85 |

| C-MBF | 322.36 | 138.30 |

| O-MBF | 323.36 | 145.18 |

| N-MBF | 324.98 | 150.94 |

| Cl-MBF | 323.71 | 140.55 |

| TF-MBF | 323.67 | 108.40 |

| DM-BD-F | 322.67 | 118.83 |

| DF-MBF | 324.44 | 134.76 |

| DC-MBF | 322.04 | 140.28 |

This table was generated based on data from a study on this compound derivative Norrish Type I photoinitiators. amazonaws.com

Norrish Type II Reactions and Biradical Decay

The Norrish Type II reaction is another significant photochemical pathway for carbonyl compounds, involving the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.org This process leads to the formation of a 1,4-biradical intermediate. wikipedia.orgcdnsciencepub.com Subsequent reactions of this biradical can include fragmentation (β-scission) to yield an enol and an alkene, or intramolecular recombination to form a cyclobutanol (B46151) derivative. wikipedia.org

For alkyl benzoylformates, the Norrish Type II reaction serves as a major deactivation pathway for the triplet state in substrates that possess accessible γ-hydrogens. researchgate.net Studies on various alkyl esters of benzoylformic acid have shown that the lifetimes of the triplet state are influenced by the structure of the alkyl group, with representative lifetimes of 670, 500, and 310 nanoseconds for methyl, ethyl, and isopropyl esters, respectively, in a 1:4 chlorobenzene:n-heptane solution. researchgate.net The decay of the 1,4-biradical intermediate can involve several competing reactions, some of which may lead to the formation of highly absorbing byproducts. cdnsciencepub.comresearchgate.net

Photoinitiator Functionality and Radical Generation

This compound is classified as a Type II photoinitiator, which means it initiates radical polymerization upon exposure to UV light. sinocurechem.com Its functionality stems from its ability to absorb UV radiation and subsequently generate free radicals through an intramolecular hydrogen abstraction process. sinocurechem.comlongchangchemical.com These radicals then initiate the polymerization of unsaturated monomers and oligomers, such as acrylates, leading to the formation of a solid polymer network. sinocurechem.comlongchangchemical.com

The core mechanism of radical generation involves the excitation of the benzoyl group to a triplet state, which then abstracts a hydrogen atom from a suitable donor molecule (in the case of intermolecular reactions) or from another part of the same molecule (intramolecularly). sinocurechem.com This process is highly efficient and is a cornerstone of many industrial UV curing applications, including coatings, inks, and adhesives. sinocurechem.comlongchangchemical.com

Photodecarboxylation Processes

Photodecarboxylation is a photochemical reaction that involves the loss of carbon dioxide from a molecule. In the context of this compound and its derivatives, photodecarboxylation can occur following the initial photocleavage. amazonaws.com For instance, after the Norrish Type I cleavage of certain this compound derivatives, the resulting radicals can undergo further reactions, including decarboxylation. researchgate.net

Electron spin resonance (ESR) experiments have provided evidence for the generation of methyl radicals during the photolysis of this compound derivatives, which can be attributed to a photodecarboxylation process. lookchem.com This process can be influenced by the specific substituents on the benzoyl ring and the reaction conditions. The photodecarboxylative addition of carboxylates to phthalimides has been explored as a synthetic route to various heterocyclic compounds. dcu.ie

Wavelength-Dependent Photochemistry (e.g., Near-UV and Visible LED)

The photochemical behavior of this compound and its derivatives is highly dependent on the wavelength of the incident light. The development of light-emitting diode (LED) technology has spurred research into photoinitiators that are active in the near-UV and visible regions of the electromagnetic spectrum. researchgate.netdntb.gov.ua

Derivatives of this compound have been specifically designed to exhibit absorption at longer wavelengths, making them suitable for use with near-UV (e.g., 365 nm) and visible (e.g., 405 nm) LEDs. amazonaws.comresearchgate.netacs.org The introduction of certain functional groups can red-shift the absorption spectrum of the molecule. researchgate.net The efficiency of photopolymerization using these systems is directly related to the overlap between the emission spectrum of the LED source and the absorption spectrum of the photoinitiator. unileoben.ac.atresearchgate.net

The use of visible light LEDs offers several advantages over traditional mercury lamps, including longer lifetime, lower energy consumption, and the absence of ozone generation. researchgate.net Furthermore, the weaker absorption of some this compound derivatives at 405 nm has been successfully exploited for deep-layer photocuring, achieving curing depths of up to 6.5 cm. lookchem.comacs.org

Paternò–Büchi Cycloadditions under Energy Transfer Conditions

The Paternò–Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548). nih.govresearchgate.net this compound is an excellent reactant for this transformation. nih.govbohrium.com Under conditions that favor energy transfer, the triplet excited state of this compound can react with an alkene to produce complex oxetane structures. nih.govbohrium.com

The triplet energy of benzoylformate esters is approximately 62 kcal/mol. nih.govchemrxiv.org By using a photosensitizer with a high triplet energy, such as certain iridium(III) complexes, it is possible to efficiently generate the triplet state of this compound via Dexter energy transfer. nih.govchemrxiv.org This excited species then undergoes a stepwise cycloaddition with an alkene through a biradical intermediate to form the oxetane product. nih.govchemrxiv.org The efficiency of this reaction can be influenced by the choice of photocatalyst and solvent, with non-polar solvents often favoring the cycloaddition. bohrium.comchemrxiv.org

Allylic Functionalization Reactions under Photoredox Conditions

In a fascinating display of divergent reactivity, the photochemical reaction of this compound with alkenes can be steered away from Paternò–Büchi cycloaddition and towards allylic functionalization under photoredox conditions. nih.govbohrium.com This alternative pathway is favored under conditions that promote electron transfer rather than energy transfer. nih.govchemrxiv.orgresearchgate.net

The allylic functionalization reaction typically involves the use of a photoredox catalyst, such as an iridium or ruthenium polypyridyl complex, and often a Lewis acid co-catalyst. nih.govchemrxiv.orgresearchgate.net The proposed mechanism involves the reduction of the excited photocatalyst by the benzoylformate, followed by oxidation of the alkene by the resulting oxidized photocatalyst to form a radical cation. nih.gov Deprotonation of this radical cation generates an allylic radical, which can then combine with the persistent ketyl radical to yield the allylic functionalization product. nih.gov The ability to switch between these two distinct reaction pathways by tuning the reaction conditions highlights the versatility of this compound in photocatalysis. nih.govbohrium.com

Asymmetric Reduction Mechanisms

The asymmetric reduction of this compound is a critical process for the synthesis of optically active α-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Various methodologies have been developed to achieve high enantioselectivity in this transformation, ranging from biocatalysis to the use of chiral catalysts and electrochemical methods.

The enantioselective reduction of this compound to produce chiral α-hydroxy esters, such as (R)-methyl mandelate (B1228975), is a key focus in asymmetric synthesis. chemicalbook.com (R)-(-)-mandelic acid methyl ester is a significant intermediate for various drugs, including semi-synthetic penicillins, cephalosporins, and agents with antitumor and antiobesity properties. chemicalbook.com

Different catalytic systems have been explored to achieve this transformation with high enantiomeric excess (ee). For instance, the enantioselective hydrogenation of this compound has been studied using Pt-alumina catalysts modified with alkaloid derivatives, yielding enantiomeric excesses between 50% and 80%. chemicalbook.com Another approach involves the use of rhodium nanoparticles with chiral diamines or cinchonidine (B190817) as modifiers for the transfer hydrogenation from 2-propanol. chemicalbook.com

Furthermore, the design of novel chiral NADH model compounds has led to highly enantioselective reducing agents. nih.gov C₂-symmetric NADH models have demonstrated the ability to reduce this compound to (R)-methyl mandelate with significant enantiomeric excess. nih.gov The specific conformation of these models, rather than the substituents at the N1 position of the dihydropyridine (B1217469) rings, is believed to be crucial for both their reducibility and enantioselectivity. nih.gov In one instance, the reduction of this compound with a specific chiral NAD(P)H-model compound, N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide, resulted in a 97% optical yield of methyl mandelate. rsc.org

The confinement of chiral single-site catalysts within nanopores presents another innovative strategy. This approach can enhance the enantioselectivity of the anchored chiral catalyst by imposing spatial restrictions on the prochiral reactant and the transition states formed at the chiral active center. nih.gov This method has been successfully applied to the synthesis of methyl mandelate from this compound. nih.gov

Spectroscopic studies, such as rotational spectroscopy, have been employed to investigate the structures and internal dynamics of both the reactant, this compound, and the product, (R)-(-)-methyl mandelate, providing fundamental insights into the enantioselective reduction process. rsc.org

Biocatalytic reduction using microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), offers a highly enantioselective, mild, and environmentally friendly route to produce (R)-(-)-mandelic acid methyl ester from this compound. chemicalbook.com This biotransformation can achieve both high conversion rates and exceptional enantiomeric excess. chemicalbook.comresearchgate.net

Studies have shown that optimizing reaction conditions is crucial for maximizing the efficiency of the biocatalytic process. For instance, using Saccharomyces cerevisiae 21, a conversion rate of 99.4% and an enantiomeric excess of 99.9% for (R)-(-)-mandelic acid methyl ester have been reported under optimized conditions. chemicalbook.comresearchgate.net Another strain, Saccharomyces cerevisiae AS2.1392, has also been effectively used for this asymmetric reduction, yielding (R)-methyl mandelate with a yield of 85.8% and an enantiomeric excess of 95.4%. chemicalbook.com

The reduction of various alkyl esters derived from benzoylformate has been investigated using baker's yeast, with the highest yields and enantioselectivities observed for methyl esters, consistently producing the (R)-alcohols. nih.gov A significant side reaction can be the yeast-mediated hydrolysis of the ester, particularly for products derived from longer-chain alcohols. nih.gov

To overcome challenges such as substrate and product inhibition, techniques like in situ product removal (ISPR) using resins have been applied. chemicalbook.com Immobilization of yeast cells, for example in alginate fibers with double gel layers, has been shown to prevent cell leakage and can lead to high chemical yields (82%) and enantiomeric excess (92%) over extended periods of continuous operation. researchgate.net

The enzymes responsible for the reduction are alcohol dehydrogenases, which utilize the cofactor NADH. researchgate.netuni-greifswald.de The stereospecificity of these enzymes is the basis for the high enantioselectivity of the reduction. researchgate.net

| Biocatalyst | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference(s) |

| Saccharomyces cerevisiae 21 | (R)-(-)-mandelic acid methyl ester | 99.4% | 99.9% | chemicalbook.comresearchgate.net |

| Saccharomyces cerevisiae AS2.1392 | (R)-methyl mandelate | 85.8% | 95.4% | chemicalbook.com |

| Baker's Yeast (general) | (R)-alcohols | Maximized with methyl esters | High | nih.gov |

| Immobilized Saccharomyces cerevisiae | (R)-ethyl mandelate | 82% (chemical yield) | 92% | researchgate.net |

The mechanism of the magnesium(II) ion-activated enantioselective reduction of this compound by chiral NADH models has been elucidated through a combination of computational studies and experimental techniques like NMR spectroscopy. csic.esresearchgate.net A general mechanism involves the coordination of the chiral NADH model with a magnesium ion to form a complex, which then acts as the reducing agent for the alkyl benzoylformate through an unstable ternary entity. csic.es

Computational investigations at the B3LYP/6-31G* theory level, using peptide NADH models rigidified with a β-lactam ring, have revealed significant structural differences between the intermediate NADH/Mg²⁺/ArCOCO₂R ternary complexes and the corresponding transition states that lead to the enantiomeric methyl mandelates. csic.esresearchgate.netresearchgate.net

In the ternary complexes, the dihydronicotinamide moiety is positioned quasi-equatorially to a seven-membered chelation pseudoplane that includes the two amide carbonyls and the Mg²⁺ cation. csic.esresearchgate.net However, in the productive transition states, this structure is strongly deformed, with the dihydronicotinamide group oriented quasi-axially to the chelation pseudoplane. csic.esresearchgate.net This chelation model has been successfully applied to predict the experimental enantioselectivities of acyclic, non-rigidified NADH models by considering the fluxional mobility of the peptide chain bonds. csic.es

NMR experiments in deuterated acetonitrile (B52724) have been used to study the structure of the binary (NADH/Mg²⁺) and ternary (NADH/Mg²⁺/PhCOCO₂Me) complexes. csic.esresearchgate.net The incorporation of diastereotopic trimethylsilyl (B98337) NMR tags in the β-lactam-NADH peptidomimetics allowed for the observation and characterization of a non-productive ternary complex that was predicted by calculations, using ROESY experiments and molecular modeling. csic.es

The stereospecificity of the hydride transfer from chiral NADH models has also been investigated. oup.com For instance, in the asymmetric reduction of this compound with (Ss)-1-benzyl-3-(p-tolylsulfinyl)-1,4-dihydropyridine, a stereospecific transfer of the 4-hydrogen has been experimentally demonstrated. oup.com

Electrocatalytic hydrogenation offers a sustainable approach to the asymmetric reduction of this compound, often utilizing chemically modified chiral electrodes. beilstein-journals.orgnih.gov One effective strategy involves the use of alkaloid-entrapped electrodes. beilstein-journals.orgnih.gov

For example, an alkaloid@Ag composite can be prepared and pressed into a coin to serve as a cathode for the enantioselective electrohydrogenation of this compound. researchgate.net This method has achieved a remarkable enantiomeric excess of 60% under mild conditions. researchgate.net Similarly, copper nanoparticles (CuNP) have been used as a cathode, with the asymmetry induced by the adsorption of alkaloids onto the CuNP surface. beilstein-journals.orgbeilstein-journals.org A "copper encapsulated alkaloid composite," where alkaloids are entrapped within metallic copper nanoparticles, has also been developed and used directly as a cathode, demonstrating notable stability and recyclability. beilstein-journals.orgnih.gov

The mechanism of enantioselective hydrogenation on these modified electrodes is complex. For instance, with alkaloid-modified platinum catalysts, it is generally accepted that a chemisorption layer is formed through the creation of individual 1:1 complexes between the chiral modifier and the reactant. rsc.org In the case of alkaloid-induced electroreduction, the protonated alkaloid is proposed to initially interact with the substrate to form a complex. beilstein-journals.orgnih.gov This complex then undergoes a two-electron reduction to form a chiral ion pair. beilstein-journals.orgnih.gov Subsequent enantioselective protonation by the protonated alkaloid generates an alkaloid-bound product, which is then released, allowing the alkaloid to be reprotonated and complete the catalytic cycle. beilstein-journals.orgnih.gov

The performance of these electrocatalytic systems can be influenced by various factors, including the specific alkaloid used, the electrode material, and the electrolysis conditions. beilstein-journals.orgresearchgate.net For example, using a cinchonidine@Cu (CD@Cu) cathode and a magnesium anode in a MeCN/H₂O solvent mixture, high yields of asymmetric alcohols have been achieved for various substrates. qualitas1998.net

| Electrode System | Chiral Inductor | Product | Enantiomeric Excess (ee) | Reference(s) |

| Alkaloid@Ag composite cathode | Alkaloid | Methyl mandelate | 60% (S) | researchgate.net |

| Copper nanoparticle (CuNP) cathode | Adsorbed alkaloid | Aromatic alcohols | - | beilstein-journals.orgbeilstein-journals.org |

| Cinchonidine@Cu (CD@Cu) cathode | Cinchonidine | (R)-methyl mandelate | 78% | researchgate.netqualitas1998.net |

| Cinchonine@Ag (CN@Ag) cathode | Cinchonine | (S)-methyl mandelate | 60% | researchgate.net |

Chiral catalysts are fundamental to the enantioselective synthesis of molecules like methyl mandelate from this compound. wikipedia.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other by lowering the activation energy for one of the diastereomeric transition states. wikipedia.org

A wide array of chiral catalysts has been employed for the asymmetric reduction of this compound. These can be broadly categorized:

Chiral Metal Complexes: These typically consist of a metal center and a chiral ligand. wikipedia.org The enantioselectivity is imparted by the ligand. For example, rhodium nanoparticles modified with the chiral diamine S,S-DIODMA have been used for the transfer hydrogenation of this compound. chemicalbook.com Similarly, palladium and rhodium complexes with chiral ligands have demonstrated high enantioselectivity (92-96% ee) in the asymmetric hydrogenation of substrates like this compound. acs.org The development of new classes of ligands is a primary focus in designing new catalysts. wikipedia.org

Organocatalysts: These are small, chiral organic molecules that can catalyze enantioselective reactions. Chiral primary amines, for instance, have been used to catalyze the asymmetric cross-dehydrogenative coupling of tertiary amines with ketones via electrochemical oxidation. beilstein-journals.org

Biocatalysts: Enzymes, such as alcohol dehydrogenases from Saccharomyces cerevisiae, are highly effective chiral catalysts. chemicalbook.comnih.gov Their well-defined three-dimensional active sites provide a chiral environment that leads to very high enantioselectivities. researchgate.net

Chiral Modified Surfaces: In heterogeneous catalysis, an achiral metal surface can be made chiral by the adsorption of a chiral modifier. researchgate.net Cinchona alkaloids are a prominent example, used to chirally modify platinum surfaces for the enantioselective hydrogenation of α-ketoesters. researchgate.net The interaction between the chiral modifier, the reactant, and the catalyst surface dictates the enantioselectivity. acs.org

The effectiveness of a chiral catalyst is influenced by several factors, including the structure of the catalyst, the prochiral substrate, the solvent, and the reaction conditions. acs.org The confinement of chiral catalysts within nanopores is an emerging strategy to enhance enantioselectivity by imposing spatial constraints. nih.gov

Enzymatic Reaction Mechanisms

The enzymatic reduction of this compound is predominantly carried out by alcohol dehydrogenases (ADHs), a class of oxidoreductases. These enzymes catalyze the reversible transfer of a hydride ion from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the substrate. researchgate.net

The general mechanism for the ADH-catalyzed reduction of this compound can be summarized as follows:

Binding of Cofactor and Substrate: The reaction begins with the binding of the NADH or NADPH cofactor to the active site of the enzyme. This is followed by the binding of the substrate, this compound. The binding occurs in a specific orientation within the chiral environment of the enzyme's active site.

Hydride Transfer: The core of the reaction is the stereospecific transfer of a hydride ion from the C4 position of the dihydronicotinamide ring of the cofactor to one of the prochiral faces of the carbonyl carbon of this compound. This transfer is facilitated by the precise positioning of the substrate and cofactor within the active site.

Protonation: The resulting alkoxide intermediate is protonated by a proton donor, which is often a nearby acidic amino acid residue in the active site or a water molecule, to yield the chiral alcohol product, methyl mandelate.

Product and Cofactor Release: Finally, the product, methyl mandelate, and the oxidized cofactor (NAD⁺ or NADP⁺) are released from the active site, regenerating the enzyme for another catalytic cycle.

The high enantioselectivity observed in enzymatic reductions, such as those using Saccharomyces cerevisiae, is a direct consequence of the enzyme's ability to differentiate between the two prochiral faces of the carbonyl group of this compound. chemicalbook.comresearchgate.net The enzyme's active site acts as a chiral template, forcing the substrate to bind in a conformation that exposes only one face to the incoming hydride from the cofactor.

Benzoylformate Decarboxylase (BFDC) Catalysis

Benzoylformate decarboxylase (BFDC) is a key enzyme in the mandelate metabolic pathway, responsible for the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide. nih.govfrontiersin.org This thiamin diphosphate (B83284) (ThDP)-dependent enzyme, originally isolated from Pseudomonas putida, has garnered significant interest for its role in metabolic pathways and its potential as a biocatalyst in stereospecific carbon-carbon bond-forming reactions. nih.govnih.govrsc.org

The catalytic cycle of BFDC involves a series of steps typical for ThDP-dependent enzymes. mdpi.com It begins with the deprotonation of the C2 carbon of the ThDP cofactor to form a reactive ylid or carbene. frontiersin.orgmdpi.com This is followed by the non-covalent binding of the benzoylformate substrate to form the Michaelis complex. mdpi.com The ylid then attacks the carbonyl group of the substrate, leading to the formation of a covalent tetrahedral intermediate known as C2α-mandelyl-ThDP (MThDP). frontiersin.orgmdpi.comnih.gov Subsequent decarboxylation of this intermediate generates a carbanion-enamine species, a hallmark of ThDP-dependent enzymes. mdpi.com Protonation of this enamine yields a second tetrahedral intermediate, C2α-hydroxybenzyl-ThDP (HBnThDP), which finally breaks down to release the benzaldehyde product and regenerate the active ThDP cofactor. frontiersin.orgmdpi.com

Kinetic studies have revealed that for BFDC, the formation of the initial covalent adduct (MThDP) and the release of the final product are partially rate-limiting steps. acs.org Remarkably, the decarboxylation step itself is exceptionally fast, with a rate constant estimated to be around 16,000 s⁻¹, an order of magnitude faster than any other ThDP-dependent enzyme studied to date. acs.org

Thiamin Diphosphate (ThDP)-Dependent Enzymatic Pathways

The catalytic prowess of enzymes like BFDC is intrinsically linked to the unique chemical properties of the thiamin diphosphate (ThDP) cofactor. psu.edunih.gov ThDP facilitates reactions that are otherwise chemically challenging by acting as an "electron sink" and stabilizing key reactive intermediates. nih.gov The enzymatic pathways involving ThDP can be broadly categorized into non-oxidative and oxidative reactions. psu.edu BFDC, along with pyruvate (B1213749) decarboxylase (PDC), falls into the category of non-oxidative decarboxylases. psu.edu

The mechanism of ThDP-dependent enzymes hinges on the formation of a series of covalent intermediates between the cofactor and the substrate. nih.govnih.gov The thiazolium ring of ThDP is the chemical epicenter of its catalytic activity. nih.gov The deprotonation of the C2 atom of this ring generates a highly nucleophilic ylide/carbene, which is crucial for initiating the catalytic cycle. frontiersin.orgmdpi.com

The 4'-aminopyrimidine ring of ThDP also plays a vital, albeit more subtle, role in catalysis. nih.govnih.gov It is not merely an anchor for the cofactor but participates in intramolecular proton transfers, a rare function for a coenzyme. nih.gov The state of ionization and tautomerization of this ring system changes throughout the catalytic cycle, influencing the reactivity of the various intermediates. nih.gov

Formation and Characterization of Covalent ThDP-Substrate Adducts

A significant breakthrough in understanding the mechanism of BFDC has been the ability to trap and characterize the covalent intermediates formed during the reaction. The use of substrate analogs that form stable adducts has been particularly insightful. One such analog is methyl benzoylphosphonate (MBP), which reacts with BFDC to form a stable analog of the pre-decarboxylation intermediate, C2α-phosphonomandelyl-ThDP. nih.govnih.gov This adduct is a tetrahedral complex that mimics the transient C2α-mandelyl-ThDP intermediate. nih.govacs.org

The formation of this stable adduct has been confirmed through multiple analytical techniques. Circular dichroism (CD) spectroscopy shows a characteristic band for the 1',4'-iminopyrimidine tautomer of ThDP, which is a signature of the formation of tetrahedral complexes. nih.govnih.govacs.org High-resolution mass spectrometry has also been used to verify the formation of the covalent adduct between MBP and ThDP. nih.govnih.govacs.org

Furthermore, X-ray crystallography has provided a detailed three-dimensional picture of the C2α-phosphonomandelyl-ThDP adduct within the active site of BFDC. nih.govnih.govacs.org The crystal structure clearly shows the tetrahedral geometry of the adduct formed between the C2 atom of ThDP and the carbonyl carbon of MBP. nih.govnih.govacs.org This structural snapshot offers invaluable information about the specific interactions between the intermediate and the active site residues of the enzyme.

Mechanistic Insights from Inhibitor Binding

The study of inhibitors has been instrumental in dissecting the catalytic mechanism of BFDC. Methyl benzoylphosphonate (MBP) acts as a mechanism-based, competitive, and reversible inhibitor of the enzyme. nih.gov By mimicking the natural substrate, benzoylformate, MBP binds to the active site and forms a stable adduct that stalls the catalytic cycle, allowing for its detailed characterization. nih.gov The inhibition constant (Ki) for MBP has been determined to be 0.38 ± 0.04 µM, indicating its high affinity for the enzyme. nih.gov

The binding of another inhibitor, (R)-mandelate, a competitive inhibitor, has also been studied. researchgate.net The structure of BFDC in complex with (R)-mandelate suggests that at least two hydrogen bonds are formed between the substrate and active site side chains. researchgate.net

Interestingly, benzoylphosphonate, a close analog of MBP, acts as a mechanism-based inactivator of BFDC. researchgate.net It undergoes processing by the enzyme, leading to the phosphorylation of an active site serine residue, which results in the irreversible inactivation of the enzyme. researchgate.net This highlights the subtle differences in the reactivity of closely related substrate analogs.

Active Site Residue Roles and Mutagenesis Studies in Enzyme Mechanisms

The active site of BFDC contains several key amino acid residues that are crucial for substrate binding and catalysis. nih.govmdpi.com X-ray crystal structures and computational models have identified Ser26, His70, and His281 as being particularly important. nih.govmdpi.com

Mutagenesis studies, where these residues are replaced with other amino acids, have been pivotal in elucidating their specific roles. nih.govpnas.org Initial studies involving alanine (B10760859) substitution (e.g., S26A, H70A, H281A) showed significantly impaired catalytic activity, suggesting essential roles for these residues. nih.govpnas.org

Ser26: This residue is involved in substrate binding through a hydrogen bond with the carboxylate group of benzoylformate. nih.govresearchgate.net The S26A mutant exhibited a 25-fold increase in the Michaelis constant (Km) for benzoylformate, confirming its role in substrate recognition. researchgate.net Computational studies further suggest that Ser26 contributes to the decarboxylation step and the subsequent protonation of the enamine intermediate. nih.gov

His70: This histidine residue is believed to act as an acid-base catalyst, assisting in the protonation of the C2α-mandelyl-ThDP intermediate to facilitate decarboxylation and the deprotonation of the C2α-hydroxybenzyl-ThDP intermediate to aid product release. researchgate.net

His281: This residue has been implicated in the protonation of the enamine intermediate. researchgate.net

Table 1: Impact of Active Site Mutations on BFDC Catalytic Efficiency

| Mutation | Effect on kcat/Km | Proposed Role of Wild-Type Residue |

|---|---|---|

| S26A | Significant decrease | Substrate binding, catalysis |

| H70A | Significant decrease | Acid-base catalysis |

| H281A | Significant decrease | Protonation of enamine intermediate |

| H281F | 5-fold decrease in kcat | Challenges the essential role in protonation |

Off-Cycle Intermediate Species and their Kinetic Implications

The relative stabilities of these cofactor states are highly sensitive to the nature of the ligand bound in the active site. beilstein-journals.org For example, the presence of the substrate, benzoylformate, was found to stabilize the inactive tricyclic state, while the binding of an inhibitor destabilized the formation of the reactive ylide. beilstein-journals.org These findings highlight the dynamic nature of the enzyme's active site and the intricate interplay between the cofactor, substrate, and protein environment.

Carboligation Mechanisms

In addition to its natural decarboxylation reaction, BFDC is capable of catalyzing highly enantioselective carboligation reactions, which involve the formation of a new carbon-carbon bond. rsc.orgacs.orgresearchgate.net This property makes BFDC a valuable biocatalyst for the synthesis of chiral α-hydroxy ketones, which are important building blocks in the pharmaceutical industry. nih.govmdpi.com

The carboligation reaction occurs when the enamine intermediate, formed after decarboxylation, reacts with an aldehyde acceptor molecule instead of being protonated. acs.org For example, in the presence of acetaldehyde, the enamine intermediate can react to form (S)-2-hydroxy-1-phenylpropanone. rsc.org

Computational studies using DFT have been employed to investigate the detailed mechanism of BFDC-catalyzed carboligation and to understand the origins of its high enantioselectivity. acs.orgresearchgate.net These studies have examined the binding modes of different acceptor aldehydes, such as benzaldehyde and acetaldehyde, which surprisingly lead to products with opposite enantiospecificities. acs.org By analyzing the transition states for the formation of the two possible enantiomeric products, researchers can gain insights into the factors that control the stereochemical outcome of the reaction. The reversibility of the carboligation reaction has also been demonstrated, with BFDC showing the ability to catalyze the C-C bond cleavage of 2-hydroxy ketones. rsc.org

Spectroscopic and Analytical Techniques in Mechanistic Studies

The elucidation of reaction mechanisms involving this compound, particularly in photochemical and enzymatic transformations, relies heavily on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into the formation, structure, and kinetics of transient intermediates and final products.

Quantum Yield Measurements in Photochemistry

Quantum yield measurements are fundamental in characterizing the efficiency of photochemical reactions involving this compound. The photodecomposition of alkyl benzoylformates has been investigated using quantum yield techniques, revealing that the Norrish Type II reaction is a significant deactivation pathway for the triplet state of substrates with accessible γ-hydrogen atoms. cdnsciencepub.com However, for this compound, which lacks γ-hydrogens, other photochemical pathways are operative.

Product studies indicate that the photolysis of this compound can lead to the formation of highly absorbing products. This necessitates the extrapolation of quantum yields to "zero conversion" conditions to obtain reliable data. cdnsciencepub.com The quantum yields of product formation are highly dependent on the solvent environment. cdnsciencepub.com For instance, irradiation in solvents like benzene, ethyl acetate (B1210297), carbon tetrachloride, or dichloromethane (B109758) results in the development of a strong absorption at approximately 430 nm, which can interfere with accurate quantum yield measurements. cdnsciencepub.com

Detailed research findings have shown a parallel between the triplet benzoyl group and the tert-butoxy (B1229062) radical in terms of selectivity in hydrogen atom abstraction, considering both C-H bond strengths and the inductive effects of substituents. researchgate.net Importantly, there is no direct correlation between the quantum yields of Type II reactions and the reactivities of the triplet state, which provides kinetic evidence for the involvement of a 1,4-biradical intermediate in related compounds. researchgate.net

Table 1: Representative Triplet Lifetimes of Alkyl Benzoylformates in 1:4 Chlorobenzene:n-heptane at 298 K cdnsciencepub.com

| Ester | Triplet Lifetime (ns) |

| This compound | 670 |

| Ethyl benzoylformate | 500 |

| Isopropyl benzoylformate | 310 |

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis is an indispensable tool for the direct observation and characterization of short-lived transient species generated during the photoreactions of this compound and related compounds. cdnsciencepub.comedinst.com This technique allows for the measurement of transient absorption spectra and kinetic data on timescales ranging from nanoseconds to seconds. edinst.com

In studies of alkyl benzoylformates, laser flash photolysis has been used to determine the lifetimes of their triplet excited states. For this compound in a 1:4 chlorobenzene:n-heptane mixture at 298 K, the triplet lifetime was measured to be 670 ns. cdnsciencepub.com This technique helps in understanding the initial steps of the photochemical reactions following light absorption. The decay of these transient species provides information about competing reaction pathways. cdnsciencepub.com

For instance, in the photochemistry of o-methylbenzils, a related class of compounds, laser flash photolysis revealed the formation of transient photoenols with distinct absorption spectra in different solvents. nih.gov This highlights the sensitivity of transient species to their environment and the detailed mechanistic insights that can be gained from such studies. The technique is crucial for studying reaction kinetics, the lifetimes of non-emissive triplet states, and detecting elusive intermediates in light-triggered processes. edinst.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates